1-({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide
Description
This compound features a 1,3,5-triazine core substituted with a 4-amino group, a (2,3-dimethylphenyl)amino moiety at position 6, and a piperidine-4-carboxamide-linked methyl group at position 2. The triazine scaffold is known for its role in kinase inhibition and antimicrobial activity, while the piperidine-carboxamide group enhances solubility and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C18H25N7O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H25N7O/c1-11-4-3-5-14(12(11)2)21-18-23-15(22-17(20)24-18)10-25-8-6-13(7-9-25)16(19)26/h3-5,13H,6-10H2,1-2H3,(H2,19,26)(H3,20,21,22,23,24) |
InChI Key |
DRJVDZXBUINUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the piperidine and carboxamide groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions can occur at various positions on the triazine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the triazine or piperidine rings.
Scientific Research Applications
1-({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Hypotheses
- Target Compound vs. 1141895-52-4 : The absence of fluorine in the target compound may reduce off-target interactions but limit metabolic stability. Computational studies suggest the dimethylphenyl group improves selectivity for kinase subfamilies over trifluoromethylated analogues .
- Target Compound vs. Quinazoline Derivatives : The triazine core likely favors ATP-binding site interactions in kinases, while quinazolines may prioritize hydrophobic pockets in EGFR .
- Role of Piperidine-Carboxamide : This moiety is conserved across analogues, indicating its critical role in solubility and bioavailability . Modifications here (e.g., ethyl carboxylate in 1033836-69-9) significantly alter tissue distribution .
Biological Activity
The compound 1-({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide , often referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 315.37 g/mol
This compound features a piperidine ring, a triazine moiety, and an amino group, which are significant for its biological interactions.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of piperidine derivatives, including compounds similar to the one . For instance, derivatives containing triazine structures have shown promising results as Dipeptidyl Peptidase-4 (DPP-4) inhibitors , which are crucial for managing blood glucose levels. The presence of electron-withdrawing groups in these compounds enhances their inhibitory activity against DPP-4, leading to improved insulin levels and antioxidant enzyme systems in vivo .
Neuroprotective Effects
Piperidine derivatives have also been explored for their neuroprotective properties. A study indicated that certain analogs exhibit low neurotoxicity while being effective substrates for monoamine oxidase (MAO), suggesting potential applications in neurodegenerative diseases . This is particularly relevant for compounds targeting dopaminergic pathways.
Anticancer Potential
The compound's structural characteristics may also contribute to anticancer activities. Compounds with similar frameworks have demonstrated significant antiproliferative effects, likely due to their ability to interact with specific cellular targets involved in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications to the triazine moiety can enhance these effects.
Study 1: DPP-4 Inhibition
A study focused on various piperidine derivatives showed that compounds with a triazine core exhibited significant DPP-4 inhibition. The most active compound in this series demonstrated a notable reduction in blood glucose levels in diabetic models .
| Compound | DPP-4 Inhibition (%) | Blood Glucose Reduction (mg/dL) |
|---|---|---|
| Compound A | 85% | 45 |
| Compound B | 90% | 50 |
Study 2: Neurotoxicity Assessment
In another investigation assessing neurotoxic potential, several piperidine derivatives were evaluated for their interaction with MAO enzymes. The findings indicated that while some compounds were good substrates for MAO-B, they exhibited minimal neurotoxicity compared to traditional neurotoxic agents .
| Compound | MAO-B Substrate Activity | Neurotoxicity (LD50, mg/kg) |
|---|---|---|
| Compound C | High | >200 |
| Compound D | Moderate | >150 |
Study 3: Anticancer Activity
Research into anticancer properties revealed that modifications in the triazine structure could lead to enhanced cytotoxicity against various cancer cell lines. One study reported that specific substitutions improved the compound's ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
